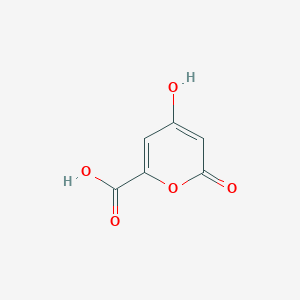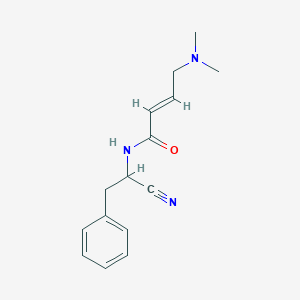
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-945,598 is an antagonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. Therefore, CP-945,598 has been studied for its potential use in the treatment of various conditions, such as obesity, addiction, and chronic pain.
Mechanism of Action
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide acts as an antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including pain sensation, appetite regulation, and mood modulation. By blocking the CB1 receptor, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to have various biochemical and physiological effects in animal models. For example, studies have shown that (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide can reduce food intake and body weight in obese rats, which may be due to its effects on appetite regulation. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, which may be due to its effects on the reward system in the brain. Furthermore, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, which may be due to its effects on pain signaling pathways in the nervous system.
Advantages and Limitations for Lab Experiments
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has several advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the CB1 receptor, which allows for specific targeting of this receptor. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to have good pharmacokinetic properties and can be administered orally, which makes it a convenient compound for use in animal studies. However, one limitation of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide is that it can have off-target effects on other receptors, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide. One area of interest is the potential use of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide in the treatment of obesity and related metabolic disorders. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide may have potential as a treatment for addiction and chronic pain. Further research is needed to fully understand the mechanisms of action of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide and to determine its safety and efficacy in humans. Additionally, new compounds that target the CB1 receptor with greater selectivity and potency may be developed in the future, which could lead to improved therapeutic options for a variety of conditions.
Synthesis Methods
The synthesis of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide involves several steps, including the reaction of 1-cyano-2-phenylethylamine with 4-(dimethylamino)but-2-enal, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained through purification via column chromatography. The synthesis of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been described in detail in several scientific publications.
Scientific Research Applications
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been studied for its potential therapeutic applications in various animal models. For example, studies have shown that (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide can reduce food intake and body weight in obese rats, suggesting that it may be effective in the treatment of obesity. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, indicating that it may have potential as a treatment for addiction. Furthermore, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain.
properties
IUPAC Name |
(E)-N-(1-cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18(2)10-6-9-15(19)17-14(12-16)11-13-7-4-3-5-8-13/h3-9,14H,10-11H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDAHVQOWJUQO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



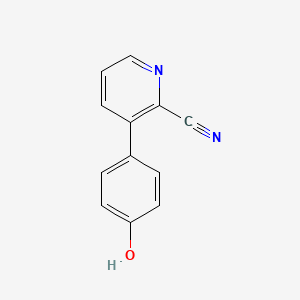

![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)
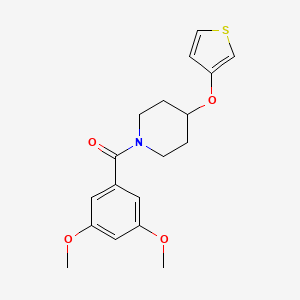
![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)
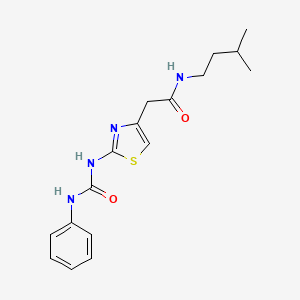

![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)
